N-[2-(3-bromophenyl)-1,3-benzoxazol-5-yl]-2-methyl-3-nitrobenzamide
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Overview
Description
N-[2-(3-bromophenyl)-1,3-benzoxazol-5-yl]-2-methyl-3-nitrobenzamide is a complex organic compound with a unique structure that includes a benzoxazole ring, a bromophenyl group, and a nitrobenzamide moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
The synthesis of N-[2-(3-bromophenyl)-1,3-benzoxazol-5-yl]-2-methyl-3-nitrobenzamide typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the benzoxazole ring, followed by the introduction of the bromophenyl group and the nitrobenzamide moiety. Common reagents used in these reactions include bromine, nitrobenzene, and various catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimizing these reactions for higher yields and purity, using techniques such as recrystallization and chromatography for purification.
Chemical Reactions Analysis
N-[2-(3-bromophenyl)-1,3-benzoxazol-5-yl]-2-methyl-3-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the nitro group to an amine.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions, often involving reagents like sodium methoxide or potassium tert-butoxide.
Scientific Research Applications
N-[2-(3-bromophenyl)-1,3-benzoxazol-5-yl]-2-methyl-3-nitrobenzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and bacterial infections.
Industry: It may be used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-[2-(3-bromophenyl)-1,3-benzoxazol-5-yl]-2-methyl-3-nitrobenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, inhibiting their activity, and disrupting cellular processes. For example, it may inhibit the activity of certain kinases or proteases, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
N-[2-(3-bromophenyl)-1,3-benzoxazol-5-yl]-2-methyl-3-nitrobenzamide can be compared with other similar compounds, such as:
N-[2-(3-bromophenyl)-1,3-benzoxazol-5-yl]-5-(3-nitrophenyl)-2-furamide: This compound has a similar structure but includes a furan ring instead of a benzamide moiety.
N-[2-(3-bromophenyl)-1,3-benzoxazol-5-yl]-2,6-dimethoxybenzamide: This compound has methoxy groups instead of a nitro group, which may alter its chemical and biological properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities.
Properties
Molecular Formula |
C21H14BrN3O4 |
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Molecular Weight |
452.3 g/mol |
IUPAC Name |
N-[2-(3-bromophenyl)-1,3-benzoxazol-5-yl]-2-methyl-3-nitrobenzamide |
InChI |
InChI=1S/C21H14BrN3O4/c1-12-16(6-3-7-18(12)25(27)28)20(26)23-15-8-9-19-17(11-15)24-21(29-19)13-4-2-5-14(22)10-13/h2-11H,1H3,(H,23,26) |
InChI Key |
KMENUBBVQMMRNM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NC2=CC3=C(C=C2)OC(=N3)C4=CC(=CC=C4)Br |
Origin of Product |
United States |
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